
OXA-01
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
OXA-01 is a selective, ATP-competitive dual inhibitor of mTORC1 (mechanistic target of rapamycin complex 1) and mTORC2, with IC50 values of 29 nM and 7 nM, respectively . Its molecular formula is C21H20ClN5O2, and it exhibits broad-spectrum antitumor activity in preclinical models. Notably, this compound demonstrated 91% tumor growth inhibition in GEO colorectal cancer xenografts and suppressed angiogenesis by reducing VEGF production . Unlike rapamycin analogs, which primarily target mTORC1, this compound inhibits both mTOR complexes, blocking downstream phosphorylation of Akt (mTORC2 target) and S6K/4EBP1 (mTORC1 targets) .
准备方法
OXA-01 的合成涉及几个关键步骤。主要合成路线包括烯丙醇的碘环化反应形成氧杂螺环化合物。 该方法已被证明可以提高水溶性和降低亲脂性 . This compound 的工业生产方法仍在开发中,但该化合物的合成通常涉及使用先进的有机合成技术以确保高纯度和产率 .
化学反应分析
Mechanism of Action and Enzymatic Inhibition
OXA-01 selectively inhibits both mTORC1 and mTORC2 complexes through ATP-competitive binding. Key kinetic parameters include:
Target | IC₅₀ (nM) | Biological Effect | Reference |
---|---|---|---|
mTORC1 | 29 | Inhibition of phospho-4E-BP1 (IC₅₀ = 1.1 μM) | |
mTORC2 | 7 | Suppression of Akt phosphorylation (Ser473) |
-
Reaction Conditions :
-
Assays conducted in cell-based systems (e.g., colorectal and pancreatic cancer models) under physiological pH and temperature.
-
Inhibition is reversible and concentration-dependent, with sustained effects observed in xenograft models after oral administration.
-
Biochemical Interactions
This compound modulates downstream signaling pathways via mTOR inhibition:
Key Reactions and Effects:
-
Phosphorylation Blockade :
-
Reduces phosphorylation of mTOR effectors:
-
4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1) at Thr37/46.
-
S6K (ribosomal protein S6 kinase) at Thr389.
-
-
Disrupts cap-dependent translation and ribosome biogenesis.
-
-
Apoptosis Induction :
-
Angiogenesis Suppression :
Pharmacokinetic and Metabolic Reactions
-
In Vivo Stability :
-
Metabolite Identification :
-
No peer-reviewed studies currently detail metabolic byproducts or enzymatic degradation routes for this compound.
-
Comparative Analysis with Structural Analogs
While this compound’s exact synthesis route is undisclosed, its reactivity aligns with other ATP-competitive inhibitors:
Feature | This compound | Rapamycin (mTORC1-specific) |
---|---|---|
Binding Site | ATP-binding cleft | FKBP12-dependent allosteric |
Selectivity | Dual mTORC1/2 inhibition | mTORC1-specific |
Cellular Uptake | High bioavailability | Limited by solubility |
科学研究应用
Case Studies
- Colorectal Cancer : In a GEO colorectal xenograft model, OXA-01 demonstrated significant anti-tumor effects by slowing tumor growth. The median plasma concentration was found to be 25.6 μM at one hour post-administration .
- Pancreatic Neuroendocrine Tumors : In RIP-Tag2 models, treatment with this compound resulted in decreased phosphorylation of Akt and increased apoptosis, underscoring its potential in targeted cancer therapies .
Role of OXA-1 β-Lactamase
This compound also refers to a specific β-lactamase enzyme (OXA-1) associated with antibiotic resistance in Klebsiella pneumoniae. This enzyme hydrolyzes various β-lactam antibiotics, contributing to treatment failures.
Data Table: Resistance Profiles
Antibiotic | Resistance Rate (%) |
---|---|
Piperacillin/Tazobactam | 100 |
Levofloxacin | 91.6 |
Amikacin | 75 |
Cefoxitin | 50 |
Ertapenem | 25 |
Imipenem | 16.6 |
Meropenem | 16.6 |
Tigecycline | 0 |
This data highlights the significant resistance conferred by the presence of the OXA-1 gene among clinical isolates .
Molecular Docking Studies
Molecular docking studies have provided insights into the interaction between OXA-1 β-lactamase and various antibiotics. For instance, penem inhibitors showed high affinity towards OXA-1, with calculated interaction energies indicating effective inhibition .
Structural Insights
Recent studies have utilized X-ray crystallography and molecular dynamics simulations to elucidate the structure of OXA-1 β-lactamase. These studies revealed critical insights into the active site configuration that facilitates substrate binding and hydrolysis .
Data Table: Inhibition Kinetics
Inhibitor | Ki (nM) | kinact (s−1) |
---|---|---|
Penem 1 | 45 ± 8 | 0.13 ± 0.01 |
Penem 2 | 12 ± 2 | 0.11 ± 0.01 |
Tazobactam | 80 ± 14 | 0.12 ± 0.01 |
This table summarizes the kinetic parameters for various inhibitors against OXA-1 β-lactamase, illustrating the potential for developing more effective β-lactamase inhibitors .
作用机制
OXA-01 通过抑制雷帕霉素靶蛋白复合物 1 和雷帕霉素靶蛋白复合物 2 的激酶活性发挥作用。这种抑制会导致蛋白激酶 B(雷帕霉素靶蛋白复合物的下游效应物)的磷酸化减少。 通过阻断雷帕霉素靶蛋白复合物 1 和雷帕霉素靶蛋白复合物 2,this compound 有效地破坏了细胞生长和生存通路,导致癌细胞凋亡增加 .
相似化合物的比较
Comparative Analysis with Similar mTOR Inhibitors
The table below summarizes key features of OXA-01 and structurally/functionally related compounds:
Mechanistic and Functional Comparisons
Dual mTORC1/mTORC2 Inhibition
- This compound and OSI-027 exhibit balanced inhibition of both complexes, but this compound has 10-fold higher selectivity for mTORC2 (IC50 = 7 nM) compared to OSI-027 (IC50 = 65 nM) . This may enhance suppression of Akt signaling, a critical survival pathway in cancer.
- PP-242 and INK-128 are potent ATP-competitive inhibitors but lack this compound’s anti-angiogenic effects .
Anti-Angiogenic Activity
- This compound uniquely reduces VEGF production, delaying tumor vascular regrowth after VEGFR inhibition . In contrast, Palomid 529 (a pan-mTOR inhibitor) showed anti-angiogenic effects but was tested only in macular degeneration .
Preclinical Efficacy
- In GEO colorectal xenografts, this compound achieved 91% tumor growth inhibition, comparable to INK-128 in breast cancer models but with a lower required dose .
- AZD-2014 induced autophagy-mediated cell death in colon cancer, whereas this compound’s mechanism remains apoptosis-focused .
Clinical Development Status
- This compound remains in preclinical studies, while INK-128 , OSI-027 , and AZD-2014 have advanced to Phase I/II trials for solid tumors .
- OSI-027 showed partial responses in lymphoma patients but faced challenges with metabolic toxicity .
Combination Therapy Potential
- OSI-027 demonstrated enhanced efficacy when combined with lapatinib in HER2+ cancers, suggesting this compound could similarly benefit from targeted combinations .
生物活性
OXA-01 is a compound known for its dual inhibition of the mTORC1 and mTORC2 pathways, which are critical in regulating cell growth, proliferation, and survival. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.
This compound functions primarily as an inhibitor of the mammalian target of rapamycin (mTOR), which exists in two complexes: mTORC1 and mTORC2. The inhibition of these complexes leads to several downstream effects:
- Inhibition of Cellular Proliferation : this compound significantly reduces cell proliferation rates in various cancer cell lines.
- Induction of Apoptosis : The compound promotes programmed cell death, which is essential for eliminating cancerous cells.
- Reduction in Angiogenesis : this compound decreases vascular endothelial growth factor (VEGF) production, thereby inhibiting tumor angiogenesis .
Biological Activity Data
The biological activity of this compound can be quantified through various assays and experimental models. Below is a summary of key findings:
Case Study 1: Colorectal Cancer Model
In a study utilizing GEO colorectal xenograft models, this compound was administered to evaluate its effect on tumor growth. The results indicated a significant reduction in tumor size compared to control groups. The median plasma concentration was monitored, revealing effective systemic exposure at both 1 hour and 8 hours post-administration.
Case Study 2: Pancreatic Neuroendocrine Tumors
In RIP-Tag2 pancreatic neuroendocrine tumors, this compound treatment resulted in decreased phosphorylation levels of Akt, 4E-BP1, and S6K, which are critical components of the mTOR signaling pathway. This study demonstrated the compound's ability to alter key signaling events associated with tumor progression and survival .
Research Findings
Recent research has highlighted the potential applications of this compound beyond cancer therapy. Studies suggest that its inhibitory effects on mTOR signaling may also play a role in metabolic disorders and age-related diseases. Further exploration into these areas could reveal additional therapeutic uses for this compound.
常见问题
Basic Research Questions
Q. What experimental models are most appropriate for evaluating OXA-01’s dual mTORC1/2 inhibition?
this compound’s efficacy is typically assessed using in vitro kinase inhibition assays (IC50 determination) and in vivo tumor xenograft models. For mTORC1/2 inhibition, use cell lines sensitive to mTOR signaling (e.g., colorectal cancer models like GEO) . Key steps:
- Kinase assays : Measure ATP competition using recombinant mTORC1/2 complexes. Validate via Western blot for downstream targets (p-S6K for mTORC1, p-AKT Ser473 for mTORC2).
- Xenograft models : Administer this compound at 10–30 mg/kg/day in immunocompromised mice. Monitor tumor volume and VEGF levels to assess anti-angiogenic effects .
Q. How should researchers address variability in this compound’s IC50 values across studies?
Variability may arise from differences in assay conditions (ATP concentration, incubation time) or cell line genetic backgrounds. Standardize protocols by:
- Using consistent ATP concentrations (e.g., 10 μM for competitive assays).
- Validating results across multiple cell lines (e.g., HCT116 vs. GEO).
- Reporting raw data and normalization methods (e.g., % inhibition relative to controls) .
Q. What are the critical controls for validating this compound’s specificity in mTOR pathway studies?
Include:
- Positive controls : Rapamycin (mTORC1 inhibitor) and Torin1 (dual mTORC1/2 inhibitor).
- Negative controls : mTOR-independent kinase inhibitors (e.g., PI3K inhibitors).
- Rescue experiments : Overexpress constitutively active mTOR mutants to confirm target engagement .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s in vitro potency and in vivo efficacy?
Contradictions often stem from pharmacokinetic (PK) limitations or tumor microenvironment interactions. Strategies:
- PK/PD modeling : Measure plasma/tissue drug concentrations using LC-MS/MS and correlate with target inhibition.
- Hypoxia assays : Test this compound’s activity under low oxygen (e.g., 1% O2) to mimic tumor conditions.
- Combination studies : Pair this compound with VEGF-neutralizing antibodies to enhance anti-angiogenic effects .
Q. What methodologies are recommended for analyzing this compound’s impact on tumor vascularization?
Combine quantitative imaging and molecular profiling:
- Immunohistochemistry (IHC) : Quantify CD31+ microvessel density in xenograft sections.
- ELISA/MSD assays : Measure VEGF and angiopoietin-2 levels in serum/tumor lysates.
- RNA-seq : Profile endothelial cell markers (e.g., VEGFR2, Tie2) to assess vascular remodeling .
Q. How can researchers optimize this compound dosing schedules to mitigate resistance mechanisms?
Resistance often involves mTOR feedback loops (e.g., IRS-1 upregulation). Approaches:
- Pulsatile dosing : Intermittent high-dose this compound to disrupt adaptive signaling.
- Longitudinal biopsies : Monitor phospho-protein dynamics via reverse-phase protein arrays (RPPA).
- Synergy screens : Test this compound with MEK/ERK or CDK4/6 inhibitors to block compensatory pathways .
Q. Data Contradiction and Validation
Q. How should conflicting data on this compound’s off-target effects be addressed?
Use orthogonal assays to confirm specificity:
- Kinome-wide profiling : Screen against 400+ kinases (e.g., DiscoverX KINOMEscan).
- CRISPR knockout models : Validate mTOR dependency by comparing wild-type vs. mTOR-null cells.
- Metabolomics : Assess off-target metabolic shifts (e.g., glycolysis vs. oxidative phosphorylation) .
Q. Methodological Tables
属性
IUPAC Name |
4-[8-amino-1-(7-chloro-1H-indol-2-yl)imidazo[1,5-a]pyrazin-3-yl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2/c22-14-3-1-2-13-10-15(25-16(13)14)17-18-19(23)24-8-9-27(18)20(26-17)11-4-6-12(7-5-11)21(28)29/h1-3,8-12,25H,4-7H2,(H2,23,24)(H,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCAKZGNKOZXBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NC(=C3N2C=CN=C3N)C4=CC5=C(N4)C(=CC=C5)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。